

# Application Notes and Protocols: Intracerebroventricular Injection of Spexin-2 (53-70) in Mice

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Compound of Interest

Compound Name:

Spexin-2 (53-70),
human,mouse,rat

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B12392695

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# For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the intracerebroventricular (ICV) injection of the neuropeptide fragment Spexin-2 (53-70) in mice. The information is intended for use in neuroscience research and drug development to investigate the central effects of this peptide.

### Introduction

Spexin-2, also known as Neuropeptide Q (NPQ), is a recently identified neuropeptide with potential roles in a variety of physiological processes. The C-terminal fragment, Spexin-2 (53-70) (sequence: FISDQSRRKDLSDRPLPE), has been shown to be biologically active when administered centrally.[1][2][3] Intracerebroventricular (ICV) injection is a critical technique that allows for the direct administration of substances into the cerebrospinal fluid (CSF) of the brain ventricles, bypassing the blood-brain barrier and enabling the study of their central effects. This document outlines two common methods for ICV injection in mice: the stereotaxic method for precise, long-term studies and the free-hand method for rapid, acute experiments.

### **Data Presentation**



# Quantitative Effects of ICV Administered Spexin-2 (53-70) in Rodents

The following table summarizes the quantitative data from a key study investigating the central effects of Spexin-2 (53-70) in rodents.

Species	Parameter Measured	Dose (ICV)	Effect	Reference
Rat	Mean Arterial Pressure	Not specified	No significant change	[1]
Rat	Heart Rate	Not specified	▼ 26 ± 9 bpm decrease	[1][2]
Rat	Urine Flow Rate	Not specified	▲ Marked increase	[1][2]
Mouse	Nociception (Tail Withdrawal)	10 nmol	Maximal antinociceptive response	[1][3]
Mouse	Locomotor Activity	10 nmol	No significant difference from vehicle	[1]

### **Experimental Protocols**

Two primary methods for ICV injection in mice are detailed below. The choice of method depends on the experimental design, including the need for repeated injections and the desired level of precision.

# Protocol 1: Stereotaxic Cannula Implantation and Injection

This method is ideal for studies requiring chronic, repeated injections into the same animal. It involves the surgical implantation of a guide cannula into a lateral ventricle.

Materials:



- Stereotaxic apparatus[4]
- Anesthesia system (e.g., isoflurane vaporizer or injectable anesthetics like ketamine/xylazine cocktail)[4][5]
- Surgical drill with a small burr bit[4]
- Guide cannula, dummy cannula, and internal injector cannula[4]
- Anchoring screws and dental cement[4]
- Surgical instruments (scalpel, forceps, sutures)[4]
- Antiseptic solution (e.g., Betadine, 70% ethanol)[4]
- Analgesics for post-operative care (e.g., carprofen, meloxicam)[6]
- Sterile saline[4]
- Microinjection pump and tubing[4]
- Spexin-2 (53-70) peptide, vehicle (e.g., sterile artificial CSF or saline)

#### Procedure:

- Animal Preparation:
  - Anesthetize the mouse using an approved protocol (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).[4][7]
  - Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
  - Apply ophthalmic ointment to the eyes to prevent drying.[6][8]
  - Shave the fur from the scalp and secure the mouse in the stereotaxic frame, ensuring the head is level.[4][9]
- Surgical Procedure:

### Methodological & Application





- Clean the surgical area with an antiseptic solution.
- Make a midline incision on the scalp to expose the skull.[4]
- Identify and clear the bregma, the junction of the sagittal and coronal sutures.[4]
- Determine the stereotaxic coordinates for the lateral ventricle. Typical coordinates for mice are approximately: Anteroposterior (AP): -0.5 mm from bregma; Mediolateral (ML): ±1.0 mm from the midline; Dorsoventral (DV): -2.0 to -2.5 mm from the skull surface.[4] These coordinates may need to be adjusted based on the mouse strain and age.
- Drill a small hole through the skull at the determined AP and ML coordinates.[4]
- Drill additional holes for the anchoring screws, taking care to avoid major blood vessels.[4]
   Insert the screws.
- Slowly lower the guide cannula through the drilled hole to the target DV coordinate.[4]
- Apply dental cement to the skull, covering the base of the cannula and the anchor screws to secure the implant.[4]
- Insert a dummy cannula into the guide cannula to keep it patent.[4]
- Suture the scalp incision around the implant.
- Post-Operative Care:
  - Administer analgesics as per the approved protocol.[4][6]
  - Allow the animal to recover in a clean, warm cage and monitor its health closely for several days.[7][8]
- Injection Procedure (after recovery):
  - Gently restrain the mouse and remove the dummy cannula.
  - Insert the internal injector cannula, which should extend slightly beyond the tip of the guide cannula.[4]



- Connect the injector cannula to a microinjection pump.
- Infuse the Spexin-2 (53-70) solution at a slow, controlled rate (e.g., 0.5-1.0 μL/min). The typical total injection volume for mice is 0.5-2 μL.[4]
- After the infusion, leave the injector cannula in place for an additional minute to allow for diffusion and prevent backflow.[4]
- Withdraw the injector cannula and replace the dummy cannula.

# Protocol 2: Acute Free-Hand Intracerebroventricular Injection

This method is suitable for acute studies where a single injection is required and does not necessitate a stereotaxic frame. It is faster but may be less precise than the stereotaxic method.[10][11]

#### Materials:

- Anesthesia (isoflurane is recommended for its rapid induction and recovery)[10]
- Hamilton syringe (5 or 10 μL) with a 27-32 gauge needle[8][10]
- Silastic tubing or parafilm to act as a depth stop[10][12]
- Antiseptic solution
- Spexin-2 (53-70) peptide, vehicle

#### Procedure:

- Preparation:
  - Prepare the injection solution and draw it into the Hamilton syringe, ensuring there are no air bubbles.[13]
  - Create a depth stop on the needle using silastic tubing or by wrapping it with parafilm,
     leaving approximately 3.0-3.5 mm of the needle tip exposed for injection into the lateral

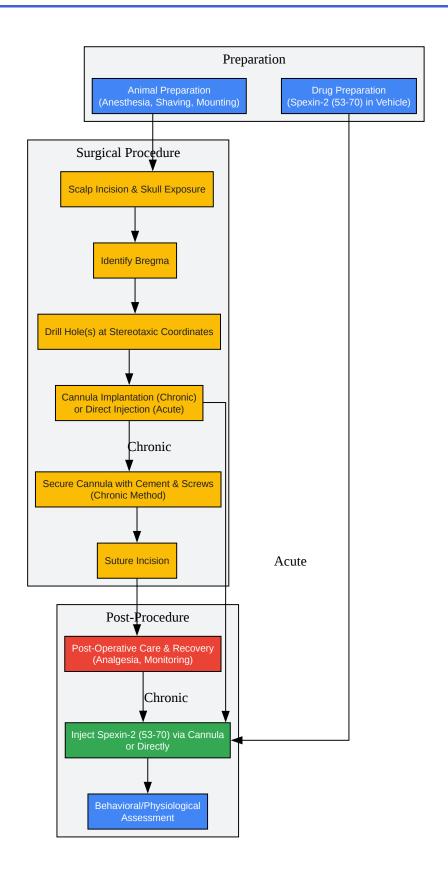


ventricle.[10][12]

- Injection:
  - Briefly anesthetize the mouse with isoflurane.[10]
  - Once the mouse is anesthetized, place it on a clean surface.
  - Firmly hold the mouse's head with your non-dominant hand.
  - Identify the injection site by locating the bregma. The injection site is approximately 1 mm
     caudal and 1 mm lateral to the bregma.[10]
  - Clean the injection site with an antiseptic wipe.
  - Hold the syringe perpendicular to the skull and insert the needle through the skin and skull at the identified injection site until the depth stop rests on the scalp.[11]
  - Slowly inject the desired volume (typically 1-3 μL) over approximately one minute.[11]
  - Leave the needle in place for an additional minute to prevent backflow.[11]
  - Slowly withdraw the needle.
- · Recovery:
  - Place the mouse in a recovery cage on a warming pad and monitor until it is fully awake and mobile.[8]

# Visualizations Experimental Workflow for ICV Injection





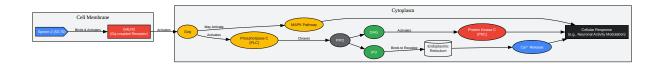
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Caption: Workflow for intracerebroventricular injection in mice.



### **Putative Signaling Pathway of Spexin**

Spexin is known to act as an endogenous ligand for galanin receptors 2 (GALR2) and 3 (GALR3).[14] Activation of GALR2, a Gq-coupled receptor, is thought to be a primary mechanism of action.



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Caption: Putative Spexin signaling pathway via the GALR2 receptor.

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